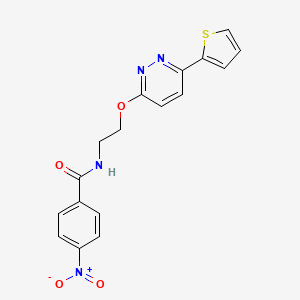

![molecular formula C15H12N2O2S B2817412 N-(苯并[d]噻唑-6-基)-3-甲氧基苯甲酰胺 CAS No. 922920-09-0](/img/structure/B2817412.png)

N-(苯并[d]噻唑-6-基)-3-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

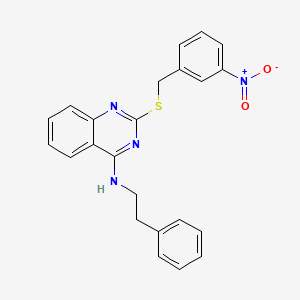

“N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide” is a compound that contains a benzothiazole ring. Benzothiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, the IR spectrum can provide information about the functional groups present in the molecule, such as N–H, C=O, C=N, N=C, and CS . The 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific derivative and the reaction conditions. For instance, N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined through various analytical techniques. For instance, the yield and melting point of the compound can be determined . The solubility of the compound in various solvents can also be determined.科学研究应用

Antioxidant Activity

Thiazole derivatives, which include the benzothiazole structure, have been found to exhibit antioxidant activity . This means they can neutralize harmful free radicals in the body, potentially reducing oxidative stress and damage to cells.

Analgesic and Anti-inflammatory Activity

Compounds with a thiazole ring have been reported to have analgesic (pain-relieving) and anti-inflammatory properties . This suggests potential use in the treatment of conditions involving pain and inflammation.

Antimicrobial and Antifungal Activity

Benzothiazole derivatives have shown antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis . They also have antifungal activity against strains like Candida albicans and Aspergillus niger , and even against plant pathogens like Colletotrichum orbiculare, Botrytis cinerea and Rhizoctonia solani .

Antiviral Activity

Thiazole derivatives have also been associated with antiviral activity . This suggests they could be used in the development of new antiviral drugs.

Diuretic Activity

Compounds with a thiazole ring have been found to exhibit diuretic activity . Diuretics help remove excess water and salt from the body, and are often used to treat high blood pressure and other heart-related conditions.

Anticonvulsant and Neuroprotective Activity

Thiazole derivatives have been reported to have anticonvulsant and neuroprotective properties . This suggests potential use in the treatment of neurological disorders such as epilepsy.

Antitumor or Cytotoxic Activity

Thiazole derivatives have shown potential as antitumor or cytotoxic drug molecules . For example, certain imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides have demonstrated cytotoxicity activity on human tumor cell lines .

Anti-tubercular Activity

New benzothiazole derivatives have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . This suggests potential use in the treatment of tuberculosis.

作用机制

Target of Action

N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide, also known as N-(1,3-benzothiazol-6-yl)-3-methoxybenzamide, is a compound that belongs to the thiazole family . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) Thiazole derivatives have been reported to exhibit anti-cancer activity against various cancer cell lines .

Mode of Action

It’s known that thiazole derivatives can interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved by suppressing the cyclooxygenase (COX) enzymes, which catalyze the metabolism of arachidonic acid to prostaglandins and leukotrienes .

Result of Action

Thiazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities . They have also shown cytotoxic activity on various human tumor cell lines .

安全和危害

未来方向

Benzothiazole derivatives have shown promise in various fields, including medicinal chemistry, due to their diverse biological activities. Future research may focus on the design and development of new benzothiazole derivatives with enhanced biological activities, as well as the exploration of their potential applications in other fields .

属性

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-19-12-4-2-3-10(7-12)15(18)17-11-5-6-13-14(8-11)20-9-16-13/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGZKJMKGXBUPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chlorophenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2817332.png)

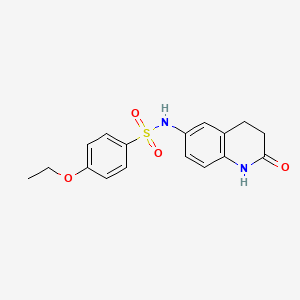

![8-((4-Methoxyphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2817336.png)

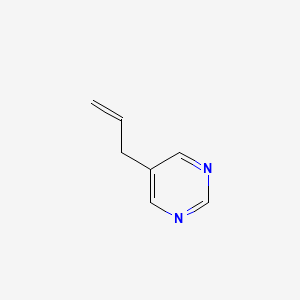

![Tricyclo[3.2.1.02,4]octane-3-carboxylic acid](/img/structure/B2817340.png)

![2-[(1-Ethylpyrrolidin-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2817342.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}pentanamide](/img/structure/B2817344.png)

![N-[[2-(Azepan-1-yl)pyridin-4-yl]methyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2817345.png)

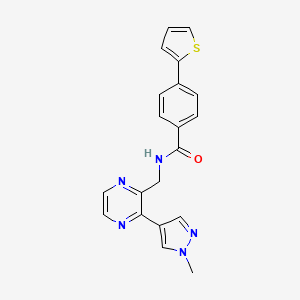

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2817349.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2817352.png)